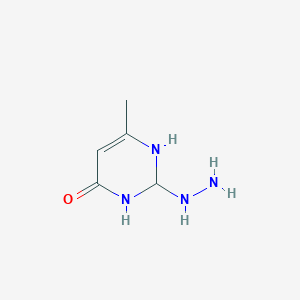
2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of hydrazine derivatives with appropriate pyrimidine precursors. Common synthetic routes may include:
Condensation reactions: Using hydrazine hydrate with 6-methyl-2,3-dihydropyrimidin-4(1H)-one under reflux conditions.
Cyclization reactions: Involving the formation of the pyrimidine ring through cyclization of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield hydrazone derivatives.
Reduction: Could produce hydrazine derivatives.
Substitution: Results in various substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development for its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit enzyme activity: By binding to the active site.
Modulate receptor function: Through agonistic or antagonistic effects.
Alter metabolic pathways: By interfering with key biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydrazinylpyrimidine: Lacks the methyl group at the 6-position.
6-Methylpyrimidin-4(1H)-one: Does not have the hydrazinyl group.
2,4-Dihydroxypyrimidine: Contains hydroxyl groups instead of hydrazinyl and methyl groups.
Uniqueness
2-Hydrazinyl-6-methyl-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both hydrazinyl and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
887570-24-3 |
|---|---|
Fórmula molecular |
C5H10N4O |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
2-hydrazinyl-6-methyl-2,3-dihydro-1H-pyrimidin-4-one |
InChI |
InChI=1S/C5H10N4O/c1-3-2-4(10)8-5(7-3)9-6/h2,5,7,9H,6H2,1H3,(H,8,10) |
Clave InChI |
DJXHPRSNIXQISY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(N1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
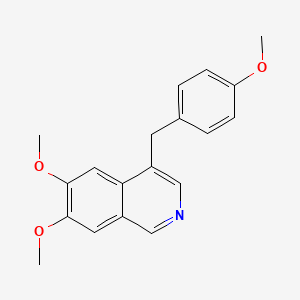
![Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane](/img/structure/B12904769.png)
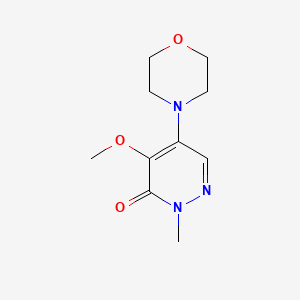
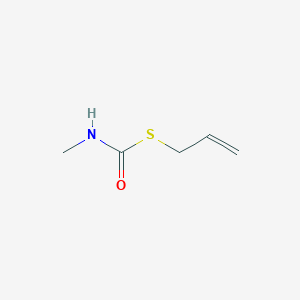
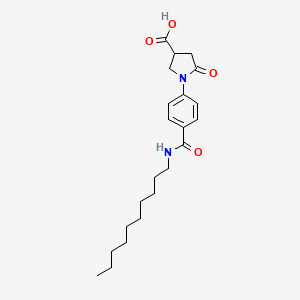
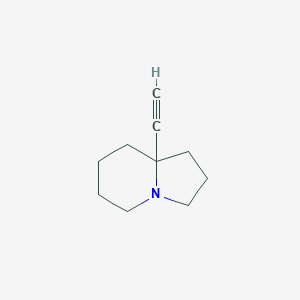
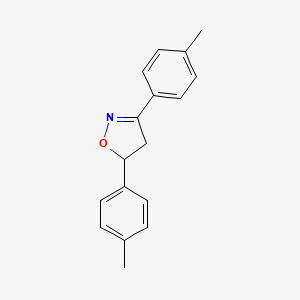

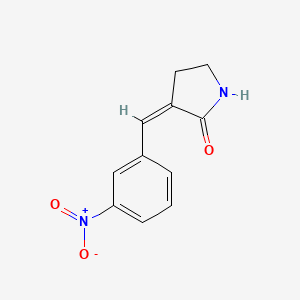

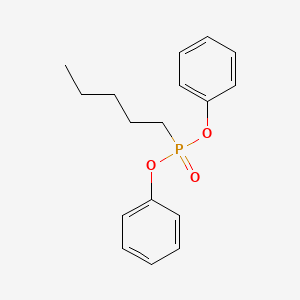
![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
![2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B12904828.png)
